2-(Aminomethyl)-4-fluorophenol
Description
2-(Aminomethyl)-4-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the para position (C4) and an aminomethyl group (-CH2NH2) at the ortho position (C2). This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C7H8FNO, with a molecular weight of 141.14 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
2-(aminomethyl)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMVQJOKMVAUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-4-fluorophenol typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorophenol to introduce a nitro group at the para position. This is followed by reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Catalysts and solvents are chosen to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-4-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in electron transfer reactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Aminomethyl)-4-fluorophenol with structurally analogous compounds, focusing on molecular properties, applications, and research findings:
Structural and Functional Differences
- Substitution Patterns: Fluorine Position: In this compound, fluorine at C4 enhances electronegativity, influencing hydrogen-bonding capacity. In contrast, 4-amino-3-fluorophenol has fluorine at C3, altering steric and electronic interactions . Amino Group Modifications: The ethylamino group in 2-[(Ethylamino)methyl]-4-fluorophenol increases hydrophobicity compared to the primary amine in the parent compound, affecting solubility and bioavailability .
- Electronic Effects: DFT studies on similar compounds (e.g., dichlorophenyl-difluorophenol derivatives) reveal that halogen substitution significantly impacts frontier molecular orbitals (HOMO-LUMO gaps), influencing reactivity and binding to biological targets like dopamine D2 and serotonin 5HT2A receptors .
Research Findings
- Pharmacological Potential: Fluorinated phenolic compounds exhibit enhanced blood-brain barrier penetration due to fluorine’s small size and electronegativity. This property is leveraged in antipsychotic drug design, as seen in analogs targeting dopamine receptors . The trifluoromethyl group in 2-Amino-4-(trifluoromethyl)phenol improves metabolic stability, reducing susceptibility to oxidative degradation .
- Synthetic Applications: this compound serves as a precursor for Schiff base ligands, which coordinate metals in catalysis. For example, similar compounds are used in asymmetric synthesis of chiral amines .
Biological Activity
2-(Aminomethyl)-4-fluorophenol, also known as this compound hydrochloride, is an organic compound characterized by a phenolic structure with an aminomethyl group and a fluorine atom at the para position relative to the hydroxyl group. Its molecular formula is CHClFNO, with a molecular weight of approximately 177.61 g/mol. This compound exhibits significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. The presence of the aminomethyl group enhances its binding capacity, while the fluorine atom contributes to stability and affinity for biological targets. This compound has been studied for its potential therapeutic roles, particularly in cancer treatment and enzyme modulation.
Biological Activity Data
Research indicates that this compound interacts with specific enzymes and receptors, influencing various biochemical pathways. Its structural characteristics allow it to exhibit significant antiproliferative effects against human cancer cell lines such as A549 (lung), HeLa (cervical), HT29 (colorectal), and Karpas299 (lymphoma) cells .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess notable antiproliferative activity. For instance, a related compound showed an IC value of 2.01 µM against HT29 cells, indicating strong growth inhibitory effects .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-fluorophenol | Amino group at ortho position | Lacks aminomethyl substituent |
| 4-(Aminomethyl)-2-fluorophenol | Amino group at para position | Different positioning of amino and fluorine groups |
| 3-(Aminomethyl)-4-fluorophenol | Amino group at meta position | Variation in amino group positioning |
The combination of both the aminomethyl and fluorine substituents at specific positions on the aromatic ring enhances its reactivity and biological activity compared to these analogs.
Case Studies
- Antiproliferative Studies : In a study evaluating various derivatives for their anticancer properties, compounds similar to this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications led to increased potency, suggesting that structural optimization could enhance therapeutic efficacy .
- Enzyme Interaction Studies : Research has shown that the compound effectively inhibits specific enzymes involved in cancer metabolism. The binding affinity was measured using biochemical assays, demonstrating that modifications in the structure could significantly alter interaction dynamics with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
